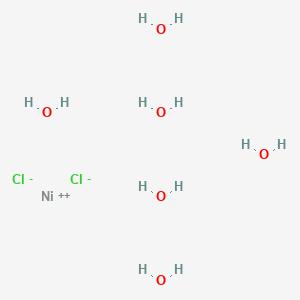
Nickel dichloride hexahydrate
Overview
Description
Nickel dichloride hexahydrate, also known as nickel(II) chloride hexahydrate, is a chemical compound with the formula NiCl₂·6H₂O. It appears as green crystals and is highly soluble in water. This compound is a significant source of nickel ions in various chemical processes and is widely used in both laboratory and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel dichloride hexahydrate can be synthesized by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization from the solution. The reaction is typically carried out at room temperature, and the resulting solution is allowed to evaporate slowly to form green crystals of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting nickel metal with chlorine gas at elevated temperatures. The resulting anhydrous nickel dichloride is then dissolved in water to form the hexahydrate. This method ensures high purity and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nickel dichloride hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas or sodium borohydride.
Substitution: It readily forms coordination complexes with ligands such as ammonia, ethylenediamine, and phosphines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chlorine or oxygen at elevated temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride at room temperature.
Substitution: Ligands such as ammonia or ethylenediamine in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Nickel(III) oxide or other nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel coordination complexes.
Scientific Research Applications
Nickel dichloride hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
Nickel dichloride hexahydrate exerts its effects primarily through the release of nickel ions (Ni²⁺). These ions can interact with various molecular targets, including enzymes and proteins, altering their structure and function. Nickel ions can also block calcium channels, affecting cellular signaling pathways . Additionally, nickel ions are known to induce oxidative stress and DNA damage, contributing to their toxic and carcinogenic effects .
Comparison with Similar Compounds
Nickel dichloride hexahydrate can be compared with other nickel halides and similar compounds:
Nickel(II) fluoride (NiF₂): Less soluble in water and used in different industrial applications.
Nickel(II) bromide (NiBr₂): Similar in reactivity but used in specific organic synthesis reactions.
Nickel(II) iodide (NiI₂): Less common and used in specialized chemical processes.
Uniqueness: this compound is unique due to its high solubility in water, making it an excellent source of nickel ions for various applications. Its ability to form stable coordination complexes with a wide range of ligands also sets it apart from other nickel halides .
Properties
IUPAC Name |
nickel(2+);dichloride;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZPRYFQUWUBN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12NiO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7718-54-9 (Parent) | |
| Record name | Nickel chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
237.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Nickel chloride (NiCl2), hexahydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7791-20-0 | |
| Record name | Nickel chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel chloride (NiCl2), hexahydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel chloride (NiCl2), hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL CHLORIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8365BUD85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7800729.png)
